molecular formula C15H13FN2O2S3 B2627907 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide CAS No. 896608-10-9

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide

Cat. No. B2627907
M. Wt: 368.46
InChI Key: RQRXQQRQUBJMEG-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

Thiophene derivatives, including compounds structurally related to N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide, have been extensively studied for their diverse applications in pharmaceuticals and material science. For instance, the synthesis and crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, have been reported, highlighting the significance of thiophene derivatives in the development of heterocyclic compounds with potential biological activities and applications in electronics (S. Nagaraju et al., 2018).

Biological Activity and Antimicrobial Applications

Thiophene and thiazole derivatives have been explored for their antimicrobial activities. The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides demonstrates the potential of such compounds in generating nucleophilic addition products with significant biological activities (I. Rozentsveig et al., 2013). Furthermore, research into cerebrovasodilatation through selective inhibition of carbonic anhydrase with 5-(arylsulfonyl)thiophene-2-sulfonamides, such as UK-17022, highlights the therapeutic potential of sulfonamide derivatives in enhancing cerebral blood flow without significant diuresis, indicating their applicability in neurological disorders (I. T. Barnish et al., 1981).

Drug Metabolism Studies

The use of biocatalysis in drug metabolism studies, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, emphasizes the importance of sulfonamide derivatives in pharmacological research. This approach facilitates the identification and characterization of drug metabolites, improving the understanding of drug action and toxicity (M. Zmijewski et al., 2006).

Material Science Applications

Thiophene derivatives also find applications in material science, particularly in the synthesis of polymeric materials for electronics. The electrochemical polymerization and characterization of poly(3-(4-fluorophenyl)thiophene) in ionic liquids highlight the potential of thiophene sulfonamides in developing electroactive polymers for electronic devices (E. Naudin et al., 2002).

Safety And Hazards

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S3/c16-12-5-3-11(4-6-12)15-18-13(10-22-15)7-8-17-23(19,20)14-2-1-9-21-14/h1-6,9-10,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRXQQRQUBJMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide

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